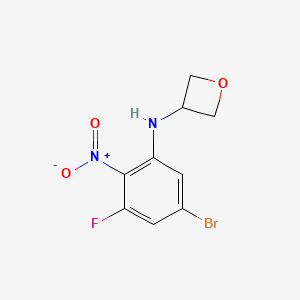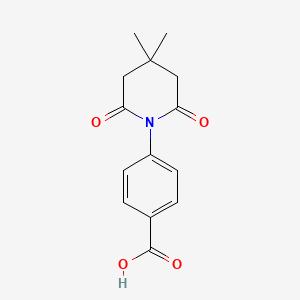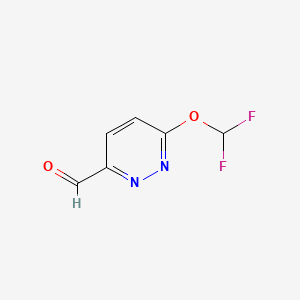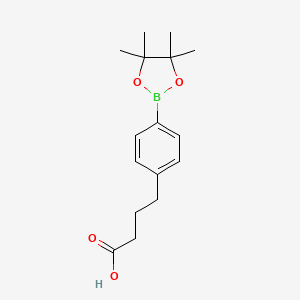
N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine is a chemical compound with the molecular formula C9H8BrFN2O3 and a molecular weight of 291.07 g/mol . This compound is characterized by the presence of a bromine, fluorine, and nitro group attached to a phenyl ring, along with an oxetane ring and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine typically involves the following steps:
Nitration: The starting material, 5-bromo-3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the amine group.
Oxetane Formation: The oxetane ring is formed through a cyclization reaction involving an appropriate precursor.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Bromo-3-fluoro-2-nitrophenyl)methylamine: Similar structure but lacks the oxetane ring.
5-Bromo-3-fluoro-2-nitrophenylacetic acid: Similar aromatic ring substitution but contains an acetic acid group instead of an oxetane ring and amine group.
Uniqueness
N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8BrFN2O3 |
|---|---|
Molekulargewicht |
291.07 g/mol |
IUPAC-Name |
N-(5-bromo-3-fluoro-2-nitrophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H8BrFN2O3/c10-5-1-7(11)9(13(14)15)8(2-5)12-6-3-16-4-6/h1-2,6,12H,3-4H2 |
InChI-Schlüssel |
RUSQNUIEXDJMED-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)NC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)


![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)



